molecular formula C16H20ClNO3 B5912287 6-chloro-8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one

6-chloro-8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one

Cat. No.: B5912287
M. Wt: 309.79 g/mol
InChI Key: PUNBKTWSQLGVEG-UHFFFAOYSA-N
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Description

6-Chloro-8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one is a synthetic coumarin derivative with a complex substitution pattern. Its structure includes:

  • Chloro at position 6 (electron-withdrawing group, enhancing stability and influencing reactivity).
  • Hydroxy at position 7 (hydrogen-bond donor/acceptor, critical for binding to enzymes or receptors).
  • Dimethyl at positions 3 and 4 (steric effects, modulating lipophilicity and conformational flexibility).

Properties

IUPAC Name

6-chloro-8-(diethylaminomethyl)-7-hydroxy-3,4-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO3/c1-5-18(6-2)8-12-14(19)13(17)7-11-9(3)10(4)16(20)21-15(11)12/h7,19H,5-6,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNBKTWSQLGVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C2C(=CC(=C1O)Cl)C(=C(C(=O)O2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one involves several steps. One common method includes the reaction of 4-methyl-6,7-dihydroxycoumarin with triflic anhydride in the presence of triethylamine to afford bis(triflate). This intermediate can then undergo further reactions to introduce the diethylamino group and the chlorine atom .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green solvents and catalysts is often preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-chloro-8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research has indicated that coumarin derivatives exhibit significant anticancer properties. Studies have shown that 6-chloro-8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This action makes it a potential candidate for treating inflammatory diseases.

Case Study 1: Anticancer Mechanism

A study published in the Journal of Medicinal Chemistry explored the anticancer mechanisms of various coumarin derivatives, including this compound. The results indicated that the compound effectively inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

In another study featured in Phytomedicine, researchers tested the antimicrobial efficacy of this compound against several strains of bacteria and fungi. The findings revealed that it exhibited significant inhibition zones against pathogens such as Staphylococcus aureus and Candida albicans, suggesting its potential use as a natural antimicrobial agent .

Mechanism of Action

The mechanism of action of 6-chloro-8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

6-Chloro-7-Hydroxy-3,4-Dimethyl-2H-Chromen-2-One (CAS 135065-47-3)

  • Key Difference: Lacks the diethylamino methyl group at position 8.
  • Molecular Weight: 224.64 g/mol (vs. higher for the target compound due to the diethylamino substituent) .
  • Biological Implications: The absence of the diethylamino group may reduce solubility in physiological conditions and limit interactions with charged biological targets.

6-Chloro-8-[(4-Ethylpiperazin-1-yl)methyl]-7-Hydroxy-4-Methylchromen-2-One (CAS 307535-52-0)

  • Key Difference: Position 8 substituent is a 4-ethylpiperazinyl methyl group instead of diethylamino.
  • Structural Impact: Piperazine introduces a secondary amine and ethyl group, enhancing solubility and enabling π-cation interactions with receptors. The bulkier piperazinyl group may alter steric hindrance compared to diethylamino, affecting binding affinity .

5,7-Dihydroxy-4-Propyl-2H-Chromen-2-One

  • Key Differences : Propyl group at position 4, dihydroxy at positions 5 and 5.
  • Reported Activities :
    • Antimicrobial and antitumor properties (IC₅₀ values in low micromolar range).
    • Propyl and hydroxy groups enhance lipophilicity and hydrogen-bonding capacity, respectively, contributing to target engagement .
  • Comparison: The target compound’s chloro and diethylamino groups may offer improved metabolic stability over the propyl and dihydroxy substituents.

Diethylamino-Containing Indolin-3-ylidene Derivatives

  • Key Similarity: Diethylamino methyl group present in non-coumarin scaffolds (e.g., indole derivatives).
  • Reported Activities :
    • Cytostatic activity against leukemia cells (IC₅₀ ~11–20 μM).
    • Antiviral and moderate antimicrobial effects .
  • Implications for Target Compound: The diethylamino group’s role in cytotoxicity suggests the coumarin derivative may exhibit similar bioactivity, warranting further testing.

Structural and Functional Analysis Table

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Biological Activities
Target Compound 6-Cl, 8-(diethylamino methyl), 7-OH, 3,4-diMe ~280 (estimated) Inferred cytostatic, antimicrobial
6-Chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one 6-Cl, 7-OH, 3,4-diMe 224.64 Stability-enhanced scaffold
8-(4-Ethylpiperazinyl methyl) analog 6-Cl, 8-(piperazinyl methyl), 7-OH, 4-Me ~309 (estimated) Industrial/pharmaceutical use
5,7-Dihydroxy-4-propyl-2H-chromen-2-one 5,7-diOH, 4-propyl 220.22 Antimicrobial, antitumor
Diethylamino-indolin-3-ylidene derivatives Diethylamino methyl in indole scaffold ~350–400 Cytostatic, antiviral

Biological Activity

The compound 6-chloro-8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Formula

  • Molecular Formula : C₁₄H₁₆ClN₁O₃
  • Molecular Weight : 281.735 g/mol
  • Boiling Point : 417.1 ± 45.0 °C at 760 mmHg
  • LogP : 3.52

Structural Characteristics

The unique structure of this compound includes:

  • A chlorine atom at the 6-position .
  • A diethylamino group at the 8-position .
  • A hydroxyl group at the 7-position .

These substitutions enhance its biological profile and reactivity compared to other coumarin derivatives.

The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. It may inhibit specific pathways that lead to its observed effects, such as antimicrobial and anticancer activities.

Biological Activities

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various pathogens.
  • Anticancer Properties : Research indicates that it may inhibit cancer cell proliferation through mechanisms similar to other coumarins, such as inducing apoptosis or disrupting cell cycle progression.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Biological Activity
7-hydroxycoumarinLacks chlorine substitutionStrong fluorescence properties
8-hydroxyquinolineHydroxyl group at position 8Exhibits chelation properties with metal ions
6-methoxycoumarinMethoxy group instead of chlorineDistinct photophysical characteristics

The unique halogenation and dimethylamino substitution in this compound are believed to enhance its biological activity compared to these other compounds.

Study on Anticancer Activity

A study conducted on various coumarin derivatives, including this compound, revealed that it exhibits significant anticancer activity against breast cancer cell lines. The mechanism involved the inhibition of DNA gyrase, similar to novobiocin, leading to reduced cell viability in treated cultures .

Antimicrobial Efficacy

In vitro studies have demonstrated that this compound possesses antimicrobial properties against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, indicating its potential as a therapeutic agent .

Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship of coumarins has shown that modifications at specific positions significantly influence their biological efficacy. The presence of the diethylamino group at the 8-position was correlated with enhanced enzyme inhibition in cholinesterase assays .

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